molecular formula C44H59N9O9 B12541582 L-Prolyl-L-tyrosyl-L-valyl-L-prolyl-L-valyl-L-histidyl-L-phenylalanine CAS No. 676639-06-8

L-Prolyl-L-tyrosyl-L-valyl-L-prolyl-L-valyl-L-histidyl-L-phenylalanine

Cat. No.: B12541582
CAS No.: 676639-06-8
M. Wt: 858.0 g/mol
InChI Key: DJOFSCGKRMCPLK-PEAOEFARSA-N
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Description

L-Prolyl-L-tyrosyl-L-valyl-L-prolyl-L-valyl-L-histidyl-L-phenylalanine is a peptide compound composed of seven amino acids: proline, tyrosine, valine, histidine, and phenylalanine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-tyrosyl-L-valyl-L-prolyl-L-valyl-L-histidyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-tyrosyl-L-valyl-L-prolyl-L-valyl-L-histidyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Prolyl-L-tyrosyl-L-valyl-L-prolyl-L-valyl-L-histidyl-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Prolyl-L-tyrosyl-L-valyl-L-prolyl-L-valyl-L-histidyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-prolyl-L-proline: A tripeptide with similar structural features.

    L-Isoleucyl-L-prolyl-L-proline: Another tripeptide with comparable properties.

Properties

CAS No.

676639-06-8

Molecular Formula

C44H59N9O9

Molecular Weight

858.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C44H59N9O9/c1-25(2)36(42(59)49-33(22-29-23-45-24-47-29)39(56)50-34(44(61)62)21-27-10-6-5-7-11-27)51-41(58)35-13-9-19-53(35)43(60)37(26(3)4)52-40(57)32(20-28-14-16-30(54)17-15-28)48-38(55)31-12-8-18-46-31/h5-7,10-11,14-17,23-26,31-37,46,54H,8-9,12-13,18-22H2,1-4H3,(H,45,47)(H,48,55)(H,49,59)(H,50,56)(H,51,58)(H,52,57)(H,61,62)/t31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

DJOFSCGKRMCPLK-PEAOEFARSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5

Origin of Product

United States

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